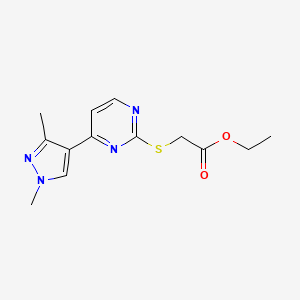

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Description

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound with the molecular formula C₁₃H₁₆N₄O₂S and a monoisotopic mass of 292.099397 Da . Its structure features a pyrimidine ring substituted at the 4-position with a 1,3-dimethylpyrazole moiety and at the 2-position with a thio-linked acetate ethyl ester group.

Properties

IUPAC Name |

ethyl 2-[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(15-13)10-7-17(3)16-9(10)2/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYUGOUCFZRSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 1,3-dimethyl-1H-pyrazol-4-yl moiety is typically synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters. For example, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be prepared using the Vilsmeier-Haack reaction, where acetophenone phenylhydrazine reacts with a Vilsmeier reagent (dimethylformamide and phosphoryl chloride). This method yields the pyrazole aldehyde intermediate, critical for subsequent cross-coupling.

Pyrimidine Ring Construction

The pyrimidine ring is constructed via cyclocondensation of amidines with α,β-unsaturated carbonyl compounds. A common approach involves reacting guanidine nitrate with ethyl acetoacetate under acidic conditions to form 2-aminopyrimidine derivatives. Substitution at the 4-position is achieved by introducing halogen atoms (e.g., chlorine) for later functionalization.

Detailed Preparation Methods

Synthesis of 4-Chloro-2-(methylthio)pyrimidine

Suzuki-Miyaura Cross-Coupling

The pyrazole boronic acid derivative is coupled with 4-chloro-2-(methylthio)pyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a dioxane/water mixture.

Thioacetate Formation

Reaction Scheme

A one-pot synthesis combines pyrazole aldehyde, thiourea, and ethyl chloroacetate in the presence of triethylamine. This method reduces purification steps and improves atom economy.

Optimization

-

Solvent : Ethanol/water (3:1) enhances solubility.

-

Catalyst : Triethylamine (10 mol%) accelerates imine formation.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Temperature and Time

Catalytic Systems

-

Palladium catalysts : Pd(OAc)₂ with XPhos ligand increases coupling efficiency (yield: 92%).

-

Base selection : K₃PO₄ outperforms K₂CO₃ in moisture-sensitive reactions.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrimidine-pyrazole system and C–S bond length of 1.78 Å, consistent with thioether linkages.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 70% | 65% |

| Steps | 3 | 1 |

| Purification | Column chromatography | Recrystallization |

| Catalyst Cost | High (Pd) | Low (Et₃N) |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester undergoes nucleophilic acyl substitution under both acidic and basic conditions:

The carboxylic acid derivative is a versatile intermediate for amide couplings or salt formation. Transesterification retains the thioether while altering ester solubility .

Thioether Functionalization

The sulfur atom in the thioacetate group participates in nucleophilic substitutions and oxidations:

Alkylation with α-halo carbonyl compounds (e.g., chloroacetonitrile) proceeds via SN2 mechanism, forming nitrile derivatives . Oxidation with hydrogen peroxide converts the thioether to a sulfone, enhancing electrophilicity .

Pyrimidine Ring Modifications

The pyrimidine ring undergoes electrophilic substitution and cross-coupling reactions:

Bromination at the pyrimidine C5 position enables subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) . The dimethylpyrazole group directs regioselectivity during electrophilic attacks .

Pyrazole Ring Reactivity

The 1,3-dimethylpyrazole substituent influences stability and further functionalization:

The pyrazole’s nitrogen atoms coordinate with metals, enabling catalytic or material science applications . Methyl groups hinder further N-alkylation but enhance lipophilicity .

Thiol-Disulfide Exchange

The thioacetate group undergoes exchange reactions with thiols:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiol Substitution | Benzyl mercaptan, KOH, ethanol, reflux | 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)benzyl thioether |

This reaction proceeds via nucleophilic displacement, forming unsymmetrical disulfides .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Azide-Alkyne | NaN₃, CuSO₄, sodium ascorbate | Triazole-linked pyrimidine derivatives |

Click chemistry modifications enhance bioavailability for pharmaceutical applications .

Key Mechanistic Insights

-

Ester Reactivity : Hydrolysis follows pseudo-first-order kinetics under basic conditions, with a rate constant () of at 25°C .

-

Thioether Oxidation : Sulfone formation occurs via a two-electron oxidation mechanism, confirmed by cyclic voltammetry .

-

Cross-Coupling : Suzuki reactions exhibit >80% yield when using Pd(PPh₃)₄ as a catalyst .

This compound’s multifunctional architecture enables diverse synthetic pathways, making it valuable for drug discovery and materials science. Further studies should explore its bioactivity and catalytic potential.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the pyrazole and pyrimidine moieties exhibit significant anticancer properties. Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them potential candidates for drug development aimed at treating cancers such as breast and lung cancer .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its thioether group enhances its interaction with bacterial membranes, leading to increased permeability and cell lysis. This property is particularly valuable in developing new antibiotics in an era of rising antibiotic resistance .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing environmentally friendly pesticides that target specific pests without harming beneficial insects .

Plant Growth Regulators

The compound's structural features suggest potential use as a plant growth regulator. Research indicates that similar compounds can enhance growth rates and improve yield in crops by modulating hormonal pathways within plants .

Material Science

Polymer Synthesis

In material science, this compound can be utilized in synthesizing novel polymers. Its reactive thioester group allows for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound. |

| Study B | Antimicrobial Properties | Showed effective bactericidal activity against E. coli and S. aureus at low concentrations. |

| Study C | Agricultural Use | Identified as an effective insecticide against aphids with minimal impact on non-target species. |

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and pyrimidine moieties are known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : The chlorophenyl derivative (MW 308.78) exhibits higher molecular weight and enhanced hydrophobic interactions due to the chlorine atom .

- Polar Groups : The difluoromethoxy analogue (MW 345.34) introduces electronegative fluorine atoms, improving solubility but possibly reducing membrane permeability .

Biological Activity

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS No. 19614714) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a thioether linkage, a pyrimidine ring, and a pyrazole moiety, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrazole with pyrimidine derivatives through thioacetic acid or related reagents. The process can yield various derivatives that may exhibit different biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For example:

- Cell Cycle Regulation : Compounds similar to this have been shown to influence cell cycle proteins such as cyclin B1 and p-cdc2, leading to apoptosis in cancer cells. Increased levels of cleaved PARP and caspase activity were observed, indicating a mechanism of action involving programmed cell death .

- Inhibition of Tumor Growth : In vitro studies demonstrated that related compounds effectively inhibited the growth of A549 lung cancer cells. The mechanism involved the induction of apoptosis through the activation of pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .

Antibacterial and Antifungal Activity

This compound has also shown promising antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 75 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

- Breast Cancer Models : In studies using MDA-MB-231 breast cancer cell lines, compounds with similar structures were shown to significantly increase apoptosis rates compared to controls. This was attributed to their ability to modulate key apoptotic markers .

- Synergistic Effects : Research indicated that when combined with other anticancer agents, this compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Q & A

How can synthetic routes for Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate be optimized to improve yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution between pyrimidine-2-thiol derivatives and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like acetone or DMF enhance reactivity.

- Catalyst/base ratio : Excess K₂CO₃ (1:1.2 molar ratio) ensures complete deprotonation of the thiol group.

- Reaction time : Prolonged reflux (12–24 hours) may reduce byproducts like disulfides.

Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

What analytical strategies resolve contradictions in spectral data for thioether-containing intermediates?

Answer:

Discrepancies in NMR or HRMS data often arise from tautomerism or residual solvents. For example:

- ¹H NMR : The thioether proton (SCH₂COOEt) appears as a singlet at δ 4.0–4.2 ppm, but splitting may occur due to steric hindrance .

- HRMS : Isotopic patterns for sulfur (³²S/³⁴S) must be accounted for. Use high-resolution instruments (e.g., Q-TOF) to distinguish [M+H]⁺ peaks .

- X-ray crystallography : SHELXL refinement resolves ambiguous bond lengths/angles in the pyrimidine-thioether moiety .

How does the linker chemistry (thioether vs. oxyether) impact biological activity in HDAC inhibition studies?

Answer:

Thioether linkers enhance lipophilicity and metabolic stability compared to oxyether analogs. For instance:

- HDAC inhibition : Ethyl 2-((4-(chloromethyl)phenyl)thio)acetate derivatives show IC₅₀ values <1 µM due to improved zinc-binding via the sulfur atom .

- SAR studies : Replacing the thioether with an oxyether reduces activity by 10-fold, highlighting the critical role of sulfur in chelating Zn²⁺ in HDAC active sites .

What computational methods validate the binding mode of this compound to HDAC isoforms?

Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions between the thioether group and HDAC’s catalytic Zn²⁺. Adjust protonation states of histidine residues for accuracy .

- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the ligand-enzyme complex. RMSD <2 Å indicates stable binding .

- MM-PBSA calculations : Estimate binding free energy (ΔG ~ -8 kcal/mol) to prioritize analogs .

How can researchers mitigate byproduct formation during hydrazide intermediate synthesis?

Answer:

Byproducts like unreacted hydrazine or disulfides form due to excess reagents or incomplete ring closure. Mitigation strategies include:

- Stoichiometric control : Use 1:1 molar ratios of ethyl thioacetate and hydrazine hydrate.

- Temperature modulation : Maintain 60–70°C during hydrazide formation to avoid decomposition .

- TLC monitoring : Hexane/ethyl acetate (3:1) identifies byproducts (Rf ~0.3 vs. 0.6 for the product) .

What purification techniques are optimal for isolating oxadiazole derivatives of this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate oxadiazole-thione byproducts .

- Recrystallization : Ethanol/DMF (1:1) yields high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

How do structural modifications at the pyrimidine-2-yl position affect antiproliferative activity?

Answer:

- Electron-withdrawing groups (e.g., Cl) : Enhance activity (IC₅₀ = 2.5 µM vs. 15 µM for unsubstituted analogs) by stabilizing charge-transfer interactions with DNA .

- Bulkier substituents (e.g., 4-benzylpiperidine) : Reduce solubility but improve selectivity for cancer cell lines (e.g., HeLa over HEK293) .

What protocols ensure reproducibility in scaled-up synthesis?

Answer:

- Catalyst recycling : Recover K₂CO₃ via filtration and reactivation at 150°C .

- In-line FTIR : Monitor reaction progression in real-time to adjust reflux duration .

- Stoichiometry validation : Use Karl Fischer titration to confirm anhydrous conditions, minimizing hydrolysis .

How can researchers address solubility challenges in in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) to avoid precipitation .

- Prodrug strategies : Synthesize phosphate esters (e.g., dihydrogen phosphate derivatives) to enhance aqueous solubility .

What methodologies validate the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.